REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:12][N:11]=[C:10]([C:13]([O:15]C)=[O:14])[CH:9]=1.[Li+].[OH-]>>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:12][N:11]=[C:10]([C:13]([OH:15])=[O:14])[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C1=CC(=NO1)C(=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The corresponding reaction
|
Type
|
CUSTOM
|
Details
|
was monitored by HPLC for consumption of the starting material
|
Type
|
ADDITION
|
Details
|
To the reaction was added EtOAc (2 mL) and water (2 mL)
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was transferred to clean flask
|
Type
|
EXTRACTION
|
Details
|
This was then extracted with EtOAc (5 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2 mL) and brine (2 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C1=CC(=NO1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |